4-Chloro-5-(4-isopropoxy-benzyl)-6-methoxy-2-methylsulfanyl-pyrimidine
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Overview
Description
4-Chloro-6-methoxy-2-(methylsulfanyl)-5-{[4-(propan-2-yloxy)phenyl]methyl}pyrimidine is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxy-2-(methylsulfanyl)-5-{[4-(propan-2-yloxy)phenyl]methyl}pyrimidine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrimidine core, followed by the introduction of the chloro, methoxy, and methylsulfanyl groups. The final step involves the attachment of the {[4-(propan-2-yloxy)phenyl]methyl} moiety. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-2-(methylsulfanyl)-5-{[4-(propan-2-yloxy)phenyl]methyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or thiourea for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyrimidine derivatives.
Medicine: Its unique structure could make it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-chloro-6-methoxy-2-(methylsulfanyl)-5-{[4-(propan-2-yloxy)phenyl]methyl}pyrimidine depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, which could include techniques like X-ray crystallography or molecular docking.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 4-Chloro-6-methoxy-2-methylsulfanyl-pyrimidine
- 6-Chloro-3-methyl-2-methylsulfanyl-3H-pyrimidin-4-one
Uniqueness
What sets 4-chloro-6-methoxy-2-(methylsulfanyl)-5-{[4-(propan-2-yloxy)phenyl]methyl}pyrimidine apart is its combination of functional groups, which can confer unique chemical and biological properties
Properties
Molecular Formula |
C16H19ClN2O2S |
---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
4-chloro-6-methoxy-2-methylsulfanyl-5-[(4-propan-2-yloxyphenyl)methyl]pyrimidine |
InChI |
InChI=1S/C16H19ClN2O2S/c1-10(2)21-12-7-5-11(6-8-12)9-13-14(17)18-16(22-4)19-15(13)20-3/h5-8,10H,9H2,1-4H3 |
InChI Key |
SIOVMEHWMQQJJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2=C(N=C(N=C2Cl)SC)OC |
Origin of Product |
United States |
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